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Substituted benzoic acids, a versatile class of organic compounds, form the backbone of a
wide array of commercially significant products, ranging from life-saving pharmaceuticals to
robust polymers and effective agricultural chemicals. The strategic placement of various
functional groups on the benzene ring of benzoic acid profoundly influences its chemical and
biological properties, leading to a diverse spectrum of applications. This guide provides an
objective comparison of the performance of substituted benzoic acids in several key areas,
supported by experimental data, detailed methodologies, and visual representations of their
mechanisms of action.

Antimicrobial Applications: A Battle Against
Resistance

Substituted benzoic acids have long been recognized for their antimicrobial properties. Their
efficacy is highly dependent on the nature and position of the substituents, which can alter their
lipophilicity, acidity, and interaction with microbial targets.

Comparative Efficacy of Antimicrobial Benzoic Acid
Derivatives
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The antimicrobial activity of substituted benzoic acids is typically quantified by the Minimum

Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower

MIC/MBC value indicates a more potent antimicrobial agent.

Target
Compound/Su . .
. Microorganism MIC (pg/mL) MBC (pg/mL) Reference
bstituent
(s)
Escherichia coli
Benzoic Acid 1000 >1000 [1]
0157
2-
Hydroxybenzoic Escherichia coli
, o 1000 >1000 [1]
Acid (Salicylic 0157
Acid)
4-
Hydroxybenzoic Escherichia coli >1000 >1000 [1]
Acid
3,4-
Dihydroxybenzoi Escherichia coli >1000 >1000 [1]
c Acid
2-Chlorobenzoic
: I o -(pMIC =2.27
Acid Derivative Escherichia coli - [2]
pM/ml)
(Compound 6)
4-[(4-
Chlorophenyl)sul  Staphylococcus
fonyllbenzoic aureus ATCC 125 - [3]
Acid Derivative 6538
(Compound 4)
4-[(4-
Chlorophenyl)sul
P .y) Bacillus subtilis
fonyllbenzoic 125 - [3]
_ o ATCC 6683
Acid Derivative
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Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC) by Tube Dilution Method

This method is a standardized procedure to determine the lowest concentration of an
antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

Test compounds (substituted benzoic acids)

o Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

e Fungal strains (e.g., Candida albicans, Aspergillus niger)

¢ Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
 Sterile test tubes

o Micropipettes and sterile tips

 Incubator

Procedure:

o Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at
37°C (for bacteria) or 25°C (for fungi). Dilute the cultures to achieve a final concentration of
approximately 5 x 10"5 CFU/mL.

o Serial Dilution of Test Compounds: Prepare a series of dilutions of the test compounds in the
appropriate double strength broth.

¢ Inoculation: Add an equal volume of the prepared microbial inoculum to each tube containing
the diluted test compound.

e Controls: Include a positive control (broth with inoculum, no compound) and a negative
control (broth only).
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e Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 7 days for A.
niger and 48 hours for C. albicans.

e Observation: The MIC is the lowest concentration of the test compound at which there is no
visible turbidity or growth of the microorganism.

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of many substituted benzoic acids is attributed to their ability to disrupt
cell membrane integrity and interfere with essential metabolic processes. The lipophilic nature
of the substituted benzene ring facilitates their passage through the cell membrane. Inside the
cell, the acidic carboxyl group can dissociate, leading to acidification of the cytoplasm and
inhibition of key enzymes.
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Caption: General mechanism of antimicrobial action for substituted benzoic acids.

Anticancer Applications: Inducing Programmed Cell
Death

The development of novel anticancer agents is a critical area of research, and substituted
benzoic acids have emerged as a promising scaffold for designing potent and selective
therapies.

Comparative Efficacy of Anticancer Benzoic Acid
Derivatives
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The in vitro anticancer activity is often expressed as the IC50 value, which is the concentration

of a drug that is required for 50% inhibition of cancer cell growth.

Compound/Substit

Cancer Cell Line IC50 (uM) Reference
uent
4-((2-
hydroxynaphthalen-1- )
Human cervical
yl) 17.84 [4]
cancer
methyleneamino)benz
oic acid
2-(4'-
substitutedsulfonamid
) ) A549 (Lung
o)benzoic acid ) 50 (ug/ml) [4]
L carcinoma)
derivative (Compound
1)
4-(1H-1,2,4-triazol-1-
) ] ] MCF-7 (Breast
yl) benzoic acid hybrid 15.6 [5]
cancer)
(Compound 14)
Quinazolinone
o MCF-7 (Breast
derivative (Compound 100 [5]
cancer)
5)
4-(3,4,5-
Trimethoxyphenoxy) MCF-7 (Breast - (Significant ]
benzoic acid cancer) suppression)

(Compound 1)

4-(3,4,5-
Trimethoxyphenoxy)
benzoic acid

(Compound 1)

MDA-MB-468 (Breast

cancer)

- (Significant

suppression)

[6]

Experimental Protocol: MTT Assay for Anticancer

Activity
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a
measure of cell viability, proliferation, and cytotoxicity.

Materials:

e Cancer cell lines (e.g., MCF-7, A549)

o Complete cell culture medium

e Test compounds (substituted benzoic acids)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO (Dimethyl sulfoxide)

o 96-well plates

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10”4 cells/well and
incubate for 24 hours to allow for attachment.

o Compound Treatment: Treat the cells with various concentrations of the substituted benzoic
acid derivatives and incubate for a specified period (e.g., 48 hours).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for
another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a
purple formazan product.

e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

e Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(e.g., 570 nm) using a microplate reader.
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» Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells. The IC50 value is determined from the dose-response curve.

Mechanism of Action: Triggering Apoptosis through
HDAC Inhibition and Caspase Activation

Several substituted benzoic acid derivatives exert their anticancer effects by inducing
apoptosis, or programmed cell death. One key mechanism involves the inhibition of histone
deacetylases (HDACSs).[2][6] HDACs are enzymes that play a crucial role in gene expression,
and their inhibition can lead to the re-expression of tumor suppressor genes. This, in turn, can
trigger the intrinsic apoptotic pathway, which is executed by a cascade of enzymes called
caspases, with caspase-3 being a key executioner caspase.[2][6][7][8][9][10]
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Caption: Anticancer mechanism via HDAC inhibition and caspase-3 activation.

© 2025 BenchChem. All rights reserved. 8/19 Tech Support


https://www.benchchem.com/product/b188935?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Agricultural Applications: Herbicides for Weed
Management

Substituted benzoic acids, particularly chlorinated derivatives, have been successfully
developed as selective herbicides for controlling broadleaf weeds in various crops.

Comparative Efficacy of Herbicidal Benzoic Acid
Derivatives

The herbicidal activity is often evaluated in greenhouse or field trials, with efficacy measured as
percent control or growth reduction (GR) at a specific application rate. The GR50 value, the
dose required to reduce plant growth by 50%, is a common metric for comparison.

Quantitative data for GR50 values of specific substituted benzoic acids were not readily
available in the initial literature search. Herbicidal efficacy is often presented as percent control
under specific experimental conditions.

Experimental Protocol: Greenhouse Bioassay for
Herbicidal Activity

This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity
of substituted benzoic acids in a controlled greenhouse environment.

Materials:

e Test compounds (substituted benzoic acid herbicides)

o Weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
o Crop species for selectivity testing (e.g., corn, wheat)

e Pots and standardized potting mix

» Greenhouse with controlled environmental conditions

o Laboratory spray chamber
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Procedure:

¢ Plant Cultivation: Sow seeds of weed and crop species in pots and grow them in the
greenhouse to a specific growth stage (e.g., 2-4 true leaves).

o Herbicide Application: Apply the test compounds at various rates using a laboratory spray
chamber to ensure uniform coverage. Include an untreated control.

o Evaluation: Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular
intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100%
= complete death).

e Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of
the plants, dry them to a constant weight, and calculate the percent growth reduction
compared to the untreated control.

o Data Analysis: Analyze the dose-response data to determine the GR50 values for each weed
species.

Mechanism of Action: Mimicking Auxin for Uncontrolled
Growth

Many herbicidal benzoic acids act as synthetic auxins.[3][4][11][12] Auxins are plant hormones
that regulate various aspects of growth and development. These herbicides mimic natural
auxins but are more stable and persistent in the plant. They bind to auxin receptors, such as
the TIR1/AFB proteins, leading to the degradation of transcriptional repressors (Aux/IAA
proteins).[4][13][14][15][16] This results in the uncontrolled expression of auxin-responsive
genes, causing abnormal and unsustainable growth, ultimately leading to the death of
susceptible plants.[4]
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Caption: Herbicidal mode of action as a synthetic auxin.
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Materials Science: Building Blocks for High-
Performance Polymers

Substituted benzoic acids, particularly hydroxybenzoic acids, are valuable monomers for the

synthesis of high-performance aromatic polyesters, also known as polyarylates. These

polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance,

making them suitable for demanding applications in electronics, aerospace, and automotive

industries.

Comparative Properties of Polymers from Substituted
Benzoic Acids

The properties of polyesters derived from substituted benzoic acids are highly dependent on

the isomer used and the overall polymer architecture.

Glass . .
. Melting Tensile Key
Polymer Transition )
Temp. (Tm)  Strength Characteris Reference
from Temp. (Tg) . .
. (°C) (psi) tics
(°C)
High thermal
P stability, liquid
Hydroxybenz ~ ~130 >300 ~10,000 ] [12][17]
} ] crystalline
oic Acid
behavior
Good
m- _pe -
150-300 solubility in
Hydroxybenz ] ~10,000 [12]
} ] (softening) some
oic Acid
solvents
Less linear,
2- more
Hydroxymeth amorphous, (18]
ylbenzoic potentially
Acid higher
solubility
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Experimental Protocol: Synthesis of Polyester from p-
Hydroxybenzoic Acid via Melt Polycondensation

Melt polycondensation is a common industrial method for producing high molecular weight
polyesters from hydroxy acids.

Materials:

e p-Hydroxybenzoic acid (or its acetate derivative, p-acetoxybenzoic acid)
o Catalyst (e.g., antimony trioxide)

e Three-neck round-bottom flask

e Mechanical stirrer

» Nitrogen or argon inlet and outlet

« Distillation condenser and collection flask

» Heating mantle with a temperature controller

e Vacuum pump

Procedure:

Monomer Preparation: If starting with p-hydroxybenzoic acid, it is often acetylated with acetic
anhydride to form p-acetoxybenzoic acid to facilitate the polymerization.

e Charging the Reactor: Charge the flask with the monomer and catalyst.

 Inert Atmosphere: Purge the system with an inert gas to remove oxygen.

o Melt and Pre-polymerization: Heat the reactor to melt the monomer (around 200-250°C) and
initiate the polycondensation reaction. Acetic acid will be evolved and collected.

¢ Polycondensation: Gradually increase the temperature (up to 300-320°C) and apply a
vacuum to remove the remaining acetic acid and drive the reaction to completion, leading to
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a high molecular weight polymer. The viscosity of the melt will increase significantly.

o Polymer Recovery: Cool the reactor under an inert atmosphere. The solid polymer can then

be removed and processed further.

Logical Relationship: Structure-Property in Benzoic
Acid-Based Polyesters

The position of the hydroxyl and carboxyl groups on the benzoic acid monomer dictates the
geometry of the resulting polymer chain and, consequently, its macroscopic properties.

Monomer Structure

Polymer Properties

1 )

m-Hydroxybenzoic Acid
(Bent)

Click to download full resolution via product page
Caption: Influence of monomer isomerism on polymer properties.

Drug Development: VLA-4 Antagonists for
Inflammatory Diseases
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Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in the adhesion and
migration of leukocytes to sites of inflammation.[2][11] Antagonists of VLA-4 have shown
therapeutic potential in treating autoimmune diseases such as multiple sclerosis and Crohn's
disease.[2] Substituted benzoic acids have been investigated as scaffolds for the development
of potent and orally active VLA-4 antagonists.[18]

Comparative Efficacy of Benzoic Acid-Based VLA-4

Antagonists

The potency of VLA-4 antagonists is determined by their ability to inhibit the binding of VLA-4
to its ligand, VCAM-1, and is typically measured by an IC50 value.

VLA-4 Inhibition Bioavailability (F%)

Compound . Reference
IC50 (nM) in Rats

Compound 12|

(diphenylurea 0.51 36 [18]

derivative)

Experimental Protocol: In Vitro VLA-4 Antagonist Assay

A common method to assess VLA-4 antagonism is a cell-based adhesion assay.

Materials:

Leukocytic cell line expressing VLA-4 (e.g., Jurkat cells)

Recombinant human VCAM-1

96-well plates

Fluorescent dye (e.g., Calcein-AM)

Test compounds (substituted benzoic acid derivatives)

Plate reader

Procedure:
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» Plate Coating: Coat the wells of a 96-well plate with VCAM-1.
o Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye.

o Compound Incubation: Incubate the labeled cells with various concentrations of the test
compounds.

o Adhesion Assay: Add the cell-compound mixture to the VCAM-1 coated wells and incubate
to allow for cell adhesion.

e Washing: Wash the wells to remove non-adherent cells.

o Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using
a plate reader.

o Data Analysis: Calculate the percent inhibition of cell adhesion for each compound
concentration and determine the IC50 value.

Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion
and Migration

VLA-4, upon activation by intracellular signals (inside-out signaling), undergoes a
conformational change that increases its affinity for its ligand, VCAM-1, which is expressed on
endothelial cells at sites of inflammation.[1] The binding of VLA-4 to VCAM-1 mediates the firm
adhesion of leukocytes to the endothelium, a critical step for their subsequent transmigration
into the inflamed tissue.[2][11] VLA-4 antagonists block this interaction, thereby preventing
leukocyte infiltration and reducing inflammation.

© 2025 BenchChem. All rights reserved. 16/19 Tech Support


https://en.wikipedia.org/wiki/VLA-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC2731303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9327104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Leukocyte

Chemokine
Receptor

Activation

\

Conformational
Change

7/
4

/’Blocks Binding

/
4

Adhesion &
Migration

Endothelial Cell

Click to download full resolution via product page

Caption: VLA-4 signaling in leukocyte adhesion and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b188935?utm_src=pdf-body-img
https://www.benchchem.com/product/b188935?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. VLA-4 - Wikipedia [en.wikipedia.org]

2. Activated integrin VLA-4 localizes to the lamellipodia and mediates T cell migration on
VCAM-1 - PMC [pmc.ncbi.nim.nih.gov]

3. benchchem.com [benchchem.com]
4. researchgate.net [researchgate.net]
5. mdpi.com [mdpi.com]

6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone
deacetylases (HDAC) - PubMed [pubmed.ncbi.nim.nih.gov]

7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of
Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3
- PMC [pmc.ncbi.nim.nih.gov]

8. Procaspase-3 Activation — Hergenrother Lab [publish.illinois.edu]
9. researchgate.net [researchgate.net]
10. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]

11. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]
13. researchgate.net [researchgate.net]

14. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and
Development - PMC [pmc.ncbi.nim.nih.gov]

15. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping
and specialized functions | eLife [elifesciences.org]

16. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping
and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

17. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and
Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

18. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Review of Substituted Benzoic Acids:
From Pharmaceuticals to Advanced Materials]. BenchChem, [2026]. [Online PDF]. Available

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://en.wikipedia.org/wiki/VLA-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC2731303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2731303/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_p_Hydroxybenzoic_Acid_p_HBA_Based_Epoxy_Resins.pdf
https://www.researchgate.net/figure/Auxin-signaling-through-the-SCFTIR1-AFB-pathway-A-In-the-current-auxin-signaling-model_fig1_337573116
https://www.mdpi.com/1422-0067/21/6/2206
https://pubmed.ncbi.nlm.nih.gov/28506198/
https://pubmed.ncbi.nlm.nih.gov/28506198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2749958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2749958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2749958/
https://publish.illinois.edu/hergenrother-lab/research/anticancer-compounds/procaspase-3-activation/
https://www.researchgate.net/publication/368839491_Caspase-3_Activators_as_Anticancer_Agents/download
https://benthamscience.com/public/article/129829
https://pmc.ncbi.nlm.nih.gov/articles/PMC9327104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9327104/
https://www.researchgate.net/publication/244297377_New_polymer_syntheses_10_Syntheses_of_high_molecular_weight_poly4-hydroxybenzoates_by_bulk_condensations_of_4-hydroxybenzoic_acids
https://www.researchgate.net/figure/Regulation-of-the-TIR1-AFB-Pathway_fig4_271333176
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330579/
https://elifesciences.org/articles/54740
https://elifesciences.org/articles/54740
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11174360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11174360/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Polymerization_of_2_Hydroxymethylbenzoic_Acid.pdf
https://www.benchchem.com/product/b188935#literature-review-comparing-the-applications-of-substituted-benzoic-acids
https://www.benchchem.com/product/b188935#literature-review-comparing-the-applications-of-substituted-benzoic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

at: [https://www.benchchem.com/product/b188935#literature-review-comparing-the-
applications-of-substituted-benzoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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